molecular formula C18H24N2O4S2 B2959789 2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-(o-tolyl)benzenesulfonamide CAS No. 923179-37-7

2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-(o-tolyl)benzenesulfonamide

Cat. No. B2959789
CAS RN: 923179-37-7
M. Wt: 396.52
InChI Key: CEQMOVSYRCAYCF-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-(o-tolyl)benzenesulfonamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Bioactivity

A study focused on the synthesis of new benzenesulfonamide derivatives, including compounds similar to 2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-(o-tolyl)benzenesulfonamide. These compounds were tested for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies (Gul et al., 2016).

Directed Metalation Group Applications

Benzenesulfonamide, a core component of the compound , has been identified as a powerful Directed Metalation Group (DMG). Its potential in arylsulfonamides using Directed ortho Metalation (DoM) methodology has been highlighted, showing applications in heterocyclic synthesis and various rearrangements (Familoni, 2002).

Rearrangement Reactions

Research has explored the rearrangement reactions of N-substituted benzenesulfonamide derivatives, which possess electron-attracting groups. These studies contribute to understanding the chemical behavior of such compounds under different conditions (Dohmori, 1964).

Prodrug Applications

The potential of N-methylsulfonamides, a related group of compounds, as prodrugs for the sulfonamide group in carbonic anhydrase inhibitors has been investigated. These studies offer insights into the stability and enzymatic hydrolysis of these compounds, contributing to the understanding of their pharmacological potential (Larsen et al., 1988).

Spectroscopic and Structural Analysis

Studies have been conducted on the structural and spectroscopic properties of sulfonamide compounds. These investigations provide detailed insights into the molecular structure, bonding, and electronic properties, which are essential for understanding the chemical nature and potential applications of these compounds (Ceylan et al., 2015).

properties

IUPAC Name

2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-12-9-7-8-10-16(12)19-26(23,24)18-14(3)11-13(2)17(15(18)4)20(5)25(6,21)22/h7-11,19H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQMOVSYRCAYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2C)N(C)S(=O)(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-(o-tolyl)benzenesulfonamide

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